molecular formula C12H11NO3S B13904818 Ethyl 3-(2-benzothiazolyl) pyruvate CAS No. 66904-39-0

Ethyl 3-(2-benzothiazolyl) pyruvate

Cat. No.: B13904818
CAS No.: 66904-39-0
M. Wt: 249.29 g/mol
InChI Key: NGENAUZCHCXMIC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-benzothiazolyl) pyruvate is a synthetic compound combining a pyruvate backbone with a 2-benzothiazolyl substituent. The pyruvate moiety confers metabolic activity, while the benzothiazolyl group enhances structural rigidity and modulates interactions with biological targets, such as enzymes or receptors. This compound is hypothesized to exhibit dual functionality: (1) redox modulation via the pyruvate group and (2) targeted inhibition of proteases or inflammatory mediators through the benzothiazolyl moiety. Current research on structurally related compounds, such as VIR250 and VIR251 (which contain 2-benzothiazolyl groups), demonstrates that this group can occupy specific subsites (e.g., the S4 pocket of SARS-CoV PLpro), influencing inhibitor potency and binding orientation .

Properties

CAS No.

66904-39-0

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-oxopropanoate

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3

InChI Key

NGENAUZCHCXMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-benzothiazolyl) pyruvate typically involves the reaction of ethyl pyruvate with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as electrosynthesis. This method is considered environmentally friendly and efficient, as it avoids the use of toxic reagents and harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-benzothiazolyl) pyruvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-benzothiazolyl) pyruvate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-benzothiazolyl) pyruvate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play a crucial role in the body’s inflammatory response. This inhibition helps in reducing inflammation and protecting tissues from damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 3-(2-Benzothiazolyl) Pyruvate and Analogous Compounds

Compound Key Functional Groups Molecular Targets Observed Biological Effects Therapeutic Applications
This compound Pyruvate, 2-benzothiazolyl Hypothesized: Proteases (e.g., PLpro), HMGB1 Potential antiviral/anti-inflammatory activity (inferred from structural analogs) Under investigation for infectious/inflammatory diseases
Ethyl Pyruvate (EP) Pyruvate HMGB1, Treg cells, ROS/RNS Reduces HMGB1 secretion, enhances Treg suppressive function, antioxidant effects Type 1 diabetes, colitis, sepsis
Dimethyl Fumarate Fumarate Nrf2 pathway, T cells Anti-inflammatory, promotes antioxidant responses Multiple sclerosis, psoriasis
VIR250/VIR251 2-benzothiazolyl, (4-hydroxyphenyl) ethyl SARS-CoV PLpro S4 pocket Covalent inhibition of viral protease activity Antiviral drug development

Pharmacological Mechanisms

  • This compound : The benzothiazolyl group may enable selective binding to enzymatic pockets (e.g., PLpro’s S4 subsite), similar to VIR250/VIR251, which adopt orientations near Pro248/Pro249 residues to block viral replication . The pyruvate group could synergistically mitigate oxidative stress, akin to Ethyl Pyruvate’s HMGB1 suppression .
  • Ethyl Pyruvate (EP) : Directly suppresses HMGB1, a pro-inflammatory cytokine, and enhances regulatory T cell (Treg) function by increasing FoxP3+ cells and CTLA-4 expression, critical for immune tolerance in diabetes . EP also reduces pancreatic β-cell apoptosis by lowering ROS/RNS levels .
  • Dimethyl Fumarate : Activates the Nrf2 pathway, reducing oxidative damage, and inhibits pro-inflammatory Th1/Th17 cells, contrasting with EP’s Treg-focused activity .

Chemical and Pharmacokinetic Properties

  • Metabolic Stability : Ethyl Pyruvate is rapidly hydrolyzed to pyruvate in vivo, limiting its half-life. The benzothiazolyl group may slow metabolism, extending duration of action.

Therapeutic Efficacy

  • This compound: No in vivo data exist, but its structural features suggest utility in diseases where protease inhibition and redox balance are critical (e.g., viral infections, chronic inflammation).
  • Ethyl Pyruvate: In murine diabetes models, EP exacerbates hyperglycemia (66.7% incidence vs. 33.3% in controls) but reduces insulitis severity by enhancing Treg-mediated immunosuppression .
  • Dimethyl Fumarate: Clinically reduces relapse rates in multiple sclerosis by 50% via immunomodulation, a mechanism distinct from EP’s HMGB1 targeting .

Biological Activity

Ethyl 3-(2-benzothiazolyl) pyruvate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound is characterized by its benzothiazole moiety, which is known for contributing to various biological activities. The compound can be synthesized through the reaction of ethyl pyruvate with 2-aminobenzothiazole, resulting in a structure that allows for interaction with multiple molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory responses and interact with signaling pathways involved in cell survival and apoptosis. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play crucial roles in the inflammatory response.
  • Antioxidant Properties : this compound exhibits antioxidant activity, helping to reduce oxidative stress within cells, which is vital in preventing cellular damage and inflammation .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Inhibitory effects on common fungal strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

  • Cell Line Studies : The compound showed significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), leading to reduced cell viability and increased apoptosis rates.
  • Mechanistic Insights : It was observed that this compound activates apoptotic pathways through mitochondrial membrane potential disruption and caspase activation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibitory effects on various fungal strains
AnticancerInduces apoptosis in HeLa and MCF-7 cells
Anti-inflammatoryInhibits TNF-alpha and HMGB1 release

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Potential :
    In a controlled experiment involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, showcasing its potential as an anticancer agent .

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